molecular formula C14H18O B11898212 Ethanone, 1-(1,2,3,4-tetrahydro-5,8-dimethyl-2-naphthalenyl)- CAS No. 92921-66-9

Ethanone, 1-(1,2,3,4-tetrahydro-5,8-dimethyl-2-naphthalenyl)-

Cat. No.: B11898212
CAS No.: 92921-66-9
M. Wt: 202.29 g/mol
InChI Key: RIYBCARGEVTRQT-UHFFFAOYSA-N
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Description

1-(5,8-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone is an organic compound with the molecular formula C14H18O It is a derivative of naphthalene, characterized by the presence of two methyl groups and an ethanone group attached to a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone typically involves the alkylation of 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(5,8-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(5,8-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    5,8-Dimethyltetralin: A structurally similar compound with two methyl groups on the tetrahydronaphthalene ring.

    1,2,3,4-Tetrahydronaphthalene: The parent compound without the ethanone group.

    Tetralin: Another derivative of naphthalene with different substituents.

Uniqueness: 1-(5,8-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone is unique due to the presence of both the ethanone group and the specific positioning of the methyl groups. This structural configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

Ethanone, 1-(1,2,3,4-tetrahydro-5,8-dimethyl-2-naphthalenyl)-, also known by its CAS number 92921-66-9, is a naphthalene derivative with a ketone functional group. This compound has gained attention in biological research due to its potential antimicrobial and anticancer properties. Its unique structure, featuring a tetrahydronaphthalene core, contributes to its diverse biological activities and interactions within living systems.

Chemical Structure and Properties

The molecular formula of ethanone is C14H18OC_{14}H_{18}O, with a molecular weight of approximately 218.29 g/mol. The compound's structure can be visualized as follows:

Ethanone Structure \text{Ethanone Structure }

Ethanone Structure

Antimicrobial Properties

Ethanone has exhibited significant antimicrobial activity against various pathogens. Preliminary studies indicate that it may interact with specific molecular targets in bacterial cells.

  • Mechanism of Action : The antimicrobial effect is believed to involve the modulation of enzyme activity and inhibition of critical biochemical pathways, such as protein synthesis and nucleic acid production.
  • Minimum Inhibitory Concentration (MIC) : Research shows that ethanone has a MIC ranging from 15.625 to 62.5 µM against Gram-positive bacteria like Staphylococcus aureus and Enterococcus species .
PathogenMIC (µM)Activity Type
Staphylococcus aureus15.625 - 62.5Bactericidal
Enterococcus species62.5 - 125Bactericidal

Anticancer Activity

Studies suggest that ethanone may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

  • Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that ethanone can reduce cell viability significantly. For instance, it has shown an IC50 value of approximately 700 nM in specific assays targeting cancer cell proliferation .
  • Mechanism of Action : The anticancer effects are likely mediated through the activation of apoptotic pathways and the inhibition of critical signaling pathways involved in cell survival.

Case Studies

Recent research has explored the biological activities of ethanone in various contexts:

  • Antiviral Activity : A study investigating compounds from Hungarian wines identified ethanone as having potential antiviral properties against certain viral strains .
  • Biofilm Formation Inhibition : Ethanone demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential application in treating biofilm-associated infections .

Properties

CAS No.

92921-66-9

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

1-(5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone

InChI

InChI=1S/C14H18O/c1-9-4-5-10(2)14-8-12(11(3)15)6-7-13(9)14/h4-5,12H,6-8H2,1-3H3

InChI Key

RIYBCARGEVTRQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC(CC2=C(C=C1)C)C(=O)C

Origin of Product

United States

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